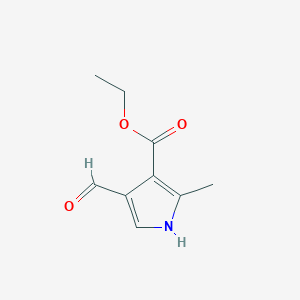
Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate
Cat. No. B8622785
Key on ui cas rn:
64482-57-1
M. Wt: 181.19 g/mol
InChI Key: GZNYKVWSDUVKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09050346B2
Procedure details


N,N-dimethylformamide (5.5 mL, 71 mmol) in dichloromethane (126 mL) at 0° C. was treated dropwise with oxalyl dichloride (6 mL, 71 mmol). The mixture was stirred at 0° C. for 30 minutes and then at ambient temperature for 1 hour. The mixture was again cooled to 0° C. and treated with a mixture of Example 1a (20 g, 64.6 mmol) in dichloromethane (126 mL). The reaction mixture was stirred at 0° C. for 2 hours and then at ambient temperature for 48 hours. The reaction mixture was again cooled to 0° C. and slowly quenched with 4 N aqueous sodium hydroxide solution. The mixture was then extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was triturated with a mixture of 9:1 hexanes/ethyl acetate, filtered, and dried under high vacuum to give 8.67 g (74%) of the title compound.



Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two


Name
Yield
74%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].C(Cl)(=O)C(Cl)=O.[CH3:12][C:13]1[N:14]([Si](C(C)C)(C(C)C)C(C)C)[CH:15]=[CH:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]>ClCCl>[CH:3]([C:16]1[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[C:13]([CH3:12])[NH:14][CH:15]=1)=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
126 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
mixture
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C=CC1C(=O)OCC)[Si](C(C)C)(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
126 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at ambient temperature for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was again cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hours
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at ambient temperature for 48 hours
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was again cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly quenched with 4 N aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with ethyl acetate (2×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with a mixture of 9:1 hexanes/ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C(=C(NC1)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.67 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
